6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
“6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one” is a chemical compound with the molecular formula C7H3BrFNO2 and a molecular weight of 232.01 . It is also known by its IUPAC name, 5-bromo-6-fluorobenzo[d]oxazol-2-ol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with bromo and fluoro groups at the 6 and 5 positions, respectively .
Physical and Chemical Properties Analysis
The compound has a melting point of 146-147°C . Its density is predicted to be 1.894±0.06 g/cm3, and its acidity coefficient (pKa) is predicted to be 7.13±0.70 .
Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Biological Applications : The compound and its derivatives have been synthesized and evaluated for their potential in anti-inflammatory activity and cytotoxicity against certain cell lines. A study found significant anti-inflammatory activity in one of the derivatives, 2‐(3‐Chlorophenyl)benzoxaole‐5‐carboxylic acid, and excellent cytotoxic activity in another derivative against human prostate carcinoma epithelial cell lines (Thakral et al., 2022).
Lipophilicity Study
- Lipophilicity Analysis : A reversed-phase thin-layer chromatography study on the lipophilicity of various 1,3-benzoxazol-2(3H)-one derivatives, including those with fluoro-, chloro-, and bromo-substituents, revealed significant differences in their chromatographic behavior compared to their isomeric analogs (Skibiński et al., 2011).
Nitrogen-Boron Coordination Studies
- Nitrogen-Boron Coordination : In a study involving nitrogen-boron coordination, a derivative of 1,3-benzoxazol-2-one showed unique binding interactions and the formation of a 1D coordination polymer, demonstrating its potential in understanding molecular interactions (Steciuk et al., 2015).
Fluorescence Studies
- Fluorescence Properties : Derivatives of 1,3-benzoxazol-2-one have been synthesized and studied for their fluorescence efficiency, emitting blue light in specific wavelengths. This indicates potential applications in light-emitting materials (Mahadevan et al., 2014).
Sensor Development
- Sensing Applications : Benzoxazole derivatives have been used in the development of fluorescent probes for sensing pH changes and metal cations, demonstrating their utility in chemical sensing technologies (Tanaka et al., 2001).
Herbicide Development
- Herbicide Research : The compound has been utilized in the synthesis of novel herbicides, indicating its potential application in agricultural science (Qiang, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
6-bromo-5-fluoro-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCBRNQTYMAPPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290374 | |
Record name | 6-Bromo-5-fluoro-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944805-23-6 | |
Record name | 6-Bromo-5-fluoro-2(3H)-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944805-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-fluoro-2(3H)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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